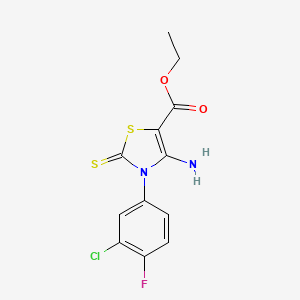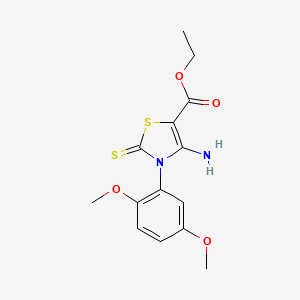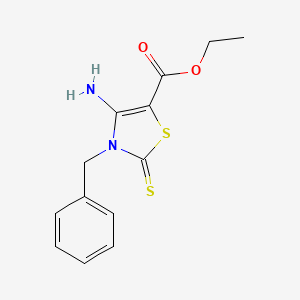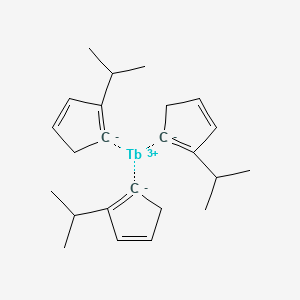
Tris(isopropylcyclopentadienyl)terbium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tris(isopropylcyclopentadienyl)terbium typically involves the reaction of terbium chloride with isopropylcyclopentadienyl ligands under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. Companies like Ereztech and Sigma-Aldrich manufacture and sell this compound in various packaging options, including glass ampules and metal ampules .
Análisis De Reacciones Químicas
Types of Reactions: Tris(isopropylcyclopentadienyl)terbium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form terbium oxides.
Substitution: It can participate in substitution reactions where the isopropylcyclopentadienyl ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Substitution: Reagents such as halides and other organometallic compounds are used in substitution reactions.
Major Products Formed:
Oxidation: Terbium oxides.
Substitution: Various terbium complexes depending on the substituting ligands.
Aplicaciones Científicas De Investigación
Tris(isopropylcyclopentadienyl)terbium has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Tris(isopropylcyclopentadienyl)terbium involves its interaction with molecular targets through its organometallic framework. The terbium ion can coordinate with various ligands, leading to changes in its electronic structure and reactivity. This coordination is crucial for its luminescent properties, where energy transfer processes between the terbium ion and the ligands result in visible light emission .
Comparación Con Compuestos Similares
- Tris(tetramethylcyclopentadienyl)terbium
- Tris(acetylacetonato)(1,10-phenanthroline)terbium
- Tris(cyclopentadienyl)terbium
Comparison: Tris(isopropylcyclopentadienyl)terbium is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Compared to other similar compounds, it offers different reactivity and stability profiles, making it suitable for specific applications in research and industry .
Propiedades
Número CAS |
312696-25-6 |
|---|---|
Fórmula molecular |
C24H33Tb |
Peso molecular |
480.4 g/mol |
Nombre IUPAC |
2-propan-2-ylcyclopenta-1,3-diene;terbium(3+) |
InChI |
InChI=1S/3C8H11.Tb/c3*1-7(2)8-5-3-4-6-8;/h3*3-7H,1-2H3;/q3*-1;+3 |
Clave InChI |
WJLSTRBHHGHGIJ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.[Tb+3] |
SMILES canónico |
CC(C)C1=C[CH-]C=C1.CC(C)C1=C[CH-]C=C1.CC(C)C1=C[CH-]C=C1.[Tb+3] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


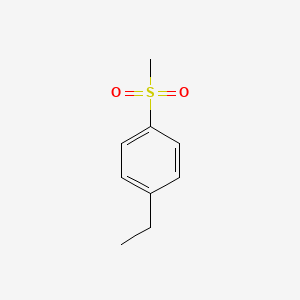
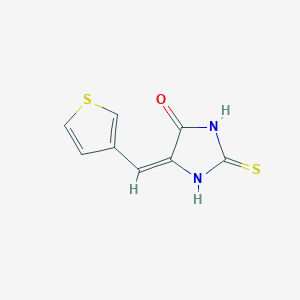
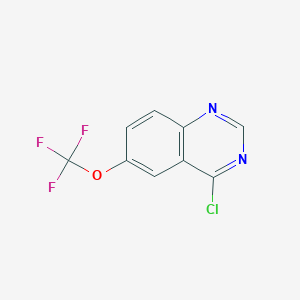
![Methyl 4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B3123729.png)
![2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B3123737.png)
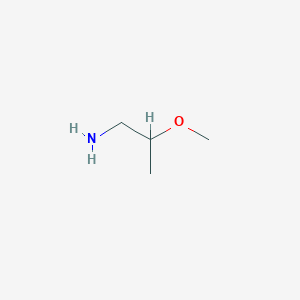
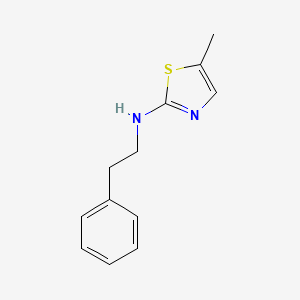
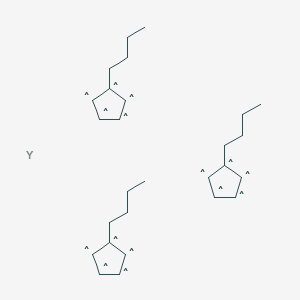
![3-[(Benzylamino)sulfonyl]-4-bromobenzoic acid](/img/structure/B3123793.png)

